![molecular formula C15H11N3O5S B2701975 N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-59-9](/img/structure/B2701975.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

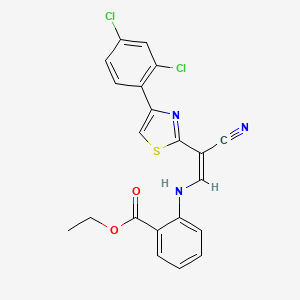

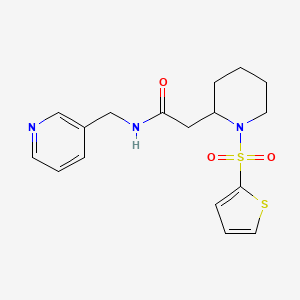

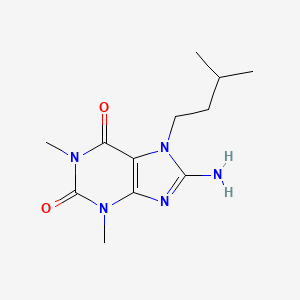

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H11N3O5S and its molecular weight is 345.33. The purity is usually 95%.

BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Crystallography

- Application Summary : The compound has been studied for its crystal structure, which is crucial for understanding its chemical properties and potential applications in material science .

- Methods : X-ray crystallography and spectroscopic techniques like NMR and FTIR are typically used to determine the crystal structure .

- Results : The crystal structure analysis helps in predicting the reactivity and interaction of the compound with other molecules, which is essential for its application in various fields .

Lead Detection

- Application Summary : Derivatives of the compound have been used for the detection of carcinogenic lead in environmental samples .

- Methods : Electrochemical methods are employed using the compound as a sensor for lead ions. The sensitivity and selectivity of the sensor are critical parameters .

- Results : The compound showed potential as a sensitive and selective sensor for lead, which could be used for environmental monitoring and public health .

Antitumor Activity

- Application Summary : The compound has been evaluated for its antitumor activity against various human cancer cell lines .

- Methods : Synthesis of novel derivatives followed by in vitro cytotoxicity assays on cancer cell lines to assess antitumor efficacy .

- Results : Some derivatives have shown promising results in inhibiting the growth of cancer cells, indicating potential for development as antitumor agents .

Molecular Hybridization

- Application Summary : The compound has been used in molecular hybridization to design novel therapeutic agents .

- Methods : One-pot condensation reactions involving the compound and other chemical entities to create hybrid molecules .

Sensor Development

- Application Summary : Derivatives of the compound may be used in developing sensors for detecting various biological and environmental targets .

- Methods : Synthesis of derivatives followed by their incorporation into sensor devices, testing for sensitivity and specificity .

- Results : Potential development of highly sensitive and selective sensors for environmental monitoring and diagnostics .

Drug Design

- Application Summary : The compound’s structure serves as a scaffold for designing drugs with improved pharmacological profiles .

- Methods : Structural modification of the compound to enhance its interaction with biological targets .

- Results : Synthesis of compounds with enhanced activity and selectivity for certain biological receptors, contributing to the drug discovery process .

Structural Analysis for Drug Design

- Application Summary : The compound’s structure has been analyzed to inform the design of drug molecules with specific target interactions .

- Methods : Techniques like X-ray crystallography provide insights into the molecular conformation that can be crucial for binding affinity and specificity .

- Results : The structural data can guide the modification of the compound to enhance its drug-like properties and efficacy .

Antitumor Agent Development

- Application Summary : Novel derivatives of the compound have been synthesized and evaluated for their antitumor activities against various cancer cell lines .

- Methods : The evaluation involves in vitro cytotoxicity assays to determine the compound’s ability to inhibit cancer cell growth .

- Results : Some derivatives have shown potent growth inhibition properties, with IC50 values generally below 5 μM, indicating strong potential as antitumor agents .

Apoptosis Induction in Cancer Cells

- Application Summary : Specific derivatives of the compound have been found to induce apoptosis in cancer cells, a desirable effect for cancer treatment .

- Methods : Morphological analysis by dual AO/EB staining and Hoechst 33342 staining, along with cell apoptosis and cycle assessment by FACS analysis, are used to study the effects .

- Results : Compound C27, for instance, could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell lines, suggesting a mechanism of action for its antitumor effects .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O5S/c19-12(11-13(20)17-15-18(14(11)21)3-4-24-15)16-6-8-1-2-9-10(5-8)23-7-22-9/h1-5,20H,6-7H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMCSOAXMBMWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N=C4N(C3=O)C=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701894.png)

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2701895.png)

![1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride](/img/structure/B2701896.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2701898.png)

![N-(cyanomethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2701901.png)

![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701905.png)

![N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2701912.png)